molecular formula C6H14O B047364 2-Methyl-1-pentanol CAS No. 105-30-6

2-Methyl-1-pentanol

Cat. No.: B047364
CAS No.: 105-30-6
M. Wt: 102.17 g/mol
InChI Key: PFNHSEQQEPMLNI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methyl-1-pentanol is an organic chemical compound that primarily targets the central nervous system . It is known to interact with a variety of receptors and enzymes, altering their function and leading to various physiological effects .

Mode of Action

The compound’s interaction with its targets primarily involves hydrogen bonding . The presence of a hydroxyl (-OH) group in this compound allows it to form hydrogen bonds with its targets . The longer alkyl chain can inhibit the formation of strong hydrogen bonds .

Biochemical Pathways

The biosynthesis of this compound involves the condensation of pyruvate and 2-ketobutyrate (2KB), catalyzed by the enzyme aceto-hydroxyacid synthase (AHAS) . This compound can also be produced through metabolic engineering of microbes for increased 1-pentanol and pentenol .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its physical and chemical properties. It has a low volatility and high boiling point, which affects its absorption, distribution, metabolism, and excretion . .

Result of Action

The action of this compound results in various molecular and cellular effects. It is moderately toxic by ingestion and skin contact, and it can cause irritation to the skin and eyes . In the bloodstream, it acts as a systemic poison, affecting all parts of the body .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . Its vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures . Additionally, the steric hindrance due to the branched structure of this compound can significantly influence the interactions between this compound and other molecules, leading to weaker interactions in the mixture .

Safety and Hazards

2-Methyl-1-pentanol is moderately toxic by ingestion and skin contact . It is a skin and severe eye irritant . It is a human systemic irritant by inhalation .

Future Directions

Understanding the physical properties of liquid mixtures is of paramount importance in various scientific and industrial fields . Among these properties, density and viscosity play pivotal roles in determining the behavior and performance of solutions . Consequently, exploring the density and viscosity of alcohol solutions offers a platform to elucidate the underlying molecular mechanisms governing solvation phenomena and mixture behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-pentanol is typically prepared through the aldol condensation of propionaldehyde, followed by the hydrogenation of the intermediate 2-methyl-2-pentanol . The reaction conditions for this process generally involve the use of a base to catalyze the aldol condensation and a hydrogenation catalyst for the subsequent reduction step.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Commercially, the methyl-1-pentanols are rarely used alone but as a mixture .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When oxidized, this compound can form 2-methylpentanal or 2-methylpentanoic acid, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to its corresponding alkane, 2-methylpentane, using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products:

    Oxidation: 2-Methylpentanal, 2-methylpentanoic acid

    Reduction: 2-Methylpentane

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

  • 1-Pentanol
  • 2-Methyl-2-pentanol
  • 3-Methyl-1-pentanol
  • 2-Methyl-2-propylethanol

Comparison: 2-Methyl-1-pentanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1-pentanol, it has a branched structure, leading to different boiling points and solubility characteristics. The presence of the methyl group at the second position also influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-methylpentan-1-ol
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InChI

InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3
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InChI Key

PFNHSEQQEPMLNI-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)CO
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID9026714
Record name 2-Methyl-1-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 2-Methyl-1-pentanol
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Boiling Point

148 °C @ 760 MM HG
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Flash Point

54 °C, 129 °F (54 °C) (CLOSED CUP)
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Solubility

SOL IN ALCOHOL; ETHER; ACETONE, 0.31% BY WEIGHT IN WATER, Water solubility = 6000 mg/L @ 25 °C.
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Density

0.8263 @ 20 °C/4 °C
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Vapor Density

3.52 (AIR= 1)
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Vapor Pressure

1.92 [mmHg], Vapor pressure = 1.1 mm Hg @ 20 °C, 1.92 mm Hg @ 25 °C /from experimentally-derived coefficients/
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Color/Form

COLORLESS LIQUID

CAS No.

105-30-6
Record name 2-Methyl-1-pentanol
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Synthesis routes and methods

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-pentanol
Reactant of Route 2
2-Methyl-1-pentanol
Reactant of Route 3
2-Methyl-1-pentanol
Reactant of Route 4
2-Methyl-1-pentanol
Reactant of Route 5
2-Methyl-1-pentanol
Reactant of Route 6
2-Methyl-1-pentanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methyl-1-pentanol?

A1: this compound has the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, the structure of this compound can be characterized using Infrared Spectroscopy (IR). [, ]

Q3: What is known about the stability of this compound under various conditions?

A3: this compound is a stable compound. It can be used as a cosurfactant in the formation of microemulsions, demonstrating stability in complex mixtures. [] Research on its stability under specific conditions like temperature and pressure is limited in the provided papers.

Q4: Are there any known applications of this compound related to its material properties?

A4: this compound is used in the development of nano weather-resistant coatings, suggesting its compatibility with polymers and potential for enhancing material durability. [] It is also used as a solvent in various chemical processes, including organic synthesis and extractions. [, , ]

Q5: Has this compound been used in any catalytic applications?

A5: While the provided papers do not directly address this compound's catalytic properties, they highlight its use as a reagent in chemical reactions. For instance, it has been investigated as a starting material in the synthesis of 4-Methyl-5-Nonanol (Ferrugineol) via a Grignard reaction. []

Q6: What is the solubility of this compound in different solvents?

A6: Studies have explored the solubility of this compound in various solvents. It shows good solubility in hexanols, as demonstrated by experimental data and modeling using Wilson and UNIQUAC ASM equations. [] It has also been studied in binary mixtures with acetonitrile, revealing its solubility behavior in polar aprotic solvents. [] Furthermore, its solubility in acetic acid has been examined to understand the molar volume contraction of alcohols in this particular solvent. []

Q7: Is there any information on the dissolution rate of this compound?

A7: The provided research does not specifically investigate the dissolution rate of this compound.

Q8: How is this compound analyzed and quantified?

A8: Various analytical techniques are employed to characterize and quantify this compound. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is commonly used, particularly in studies involving volatile organic compounds. [, , , ] Headspace Solid Phase Microextraction (HS-SPME) is often used as a sample preparation technique prior to GC-MS analysis. [, , ] Additionally, High-Performance Liquid Chromatography (HPLC) has been employed to study its adsorption behavior on coal surfaces. [, ]

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